
5-Methoxy-2-nitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-nitropyridin-3-amine is a chemical compound with the CAS Number: 1476730-34-3 . It has a molecular weight of 169.14 and its IUPAC name is 5-methoxy-2-nitropyridin-3-amine .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-nitropyridin-3-amine is 1S/C6H7N3O3/c1-12-4-2-5 (7)6 (8-3-4)9 (10)11/h2-3H,7H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific reactions involving 5-Methoxy-2-nitropyridin-3-amine are not available, nitropyridines have been known to undergo various reactions. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis
5-Methoxy-2-nitropyridin-3-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
NMR Studies and Chemical Properties
Nudelman and Cerdeira (1986) conducted 1H and 13C NMR studies on substituted nitropyridines, including compounds similar to 5-Methoxy-2-nitropyridin-3-amine, highlighting the effects of substituent groups on molecular conformation and the electronic environment. Their findings reveal insights into the preferred cis conformation of the methoxy group and the steric repulsion affecting conjugation in nitro-substituted derivatives, which is crucial for understanding the chemical behavior of these compounds (Nudelman & Cerdeira, 1986).
Synthesis and Chemical Reactions
Potential Precursors to DNA Intercalators
Tsoungas and Searcey (2001) explored the conversion of 2-Nitro-5-methoxybenzaldehyde to amines and subsequently to phthalazines , suggesting the potential of these pathways to produce DNA intercalators (Tsoungas & Searcey, 2001). Although not directly related to 5-Methoxy-2-nitropyridin-3-amine, this research indicates the broader applicability of nitropyridine derivatives in medicinal chemistry and drug design.
N-Nitration and Derivatization
Research by Park et al. (2003) on N-nitration of secondary amines with related compounds demonstrates the potential for chemical derivatization, enhancing the utility of nitropyridine derivatives in synthetic chemistry (Park et al., 2003). Such reactions could be fundamental in developing new compounds with varied biological activities.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
As for future directions, while specific information for 5-Methoxy-2-nitropyridin-3-amine is not available, nitropyridines are a class of compounds that have been extensively studied for their potential applications in various fields. They are particularly interesting due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Eigenschaften
IUPAC Name |
5-methoxy-2-nitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNPJOKVOOPOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)

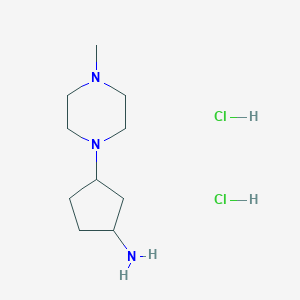
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2734901.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2734902.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)
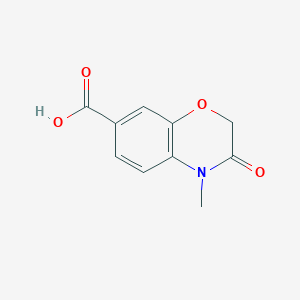
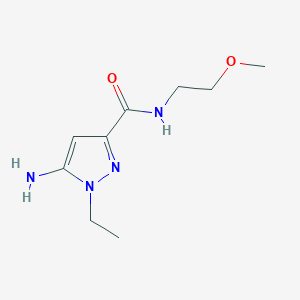
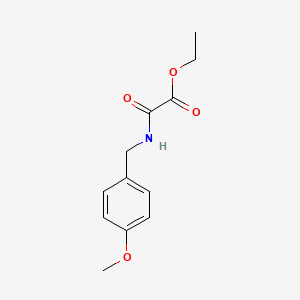

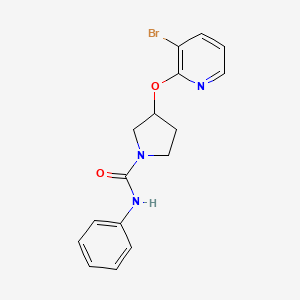
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2734914.png)